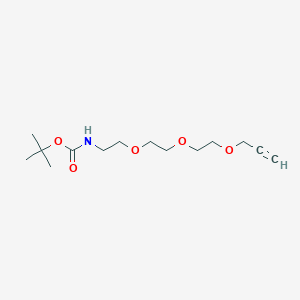

t-Boc-N-Amido-PEG3-propargyl

Vue d'ensemble

Description

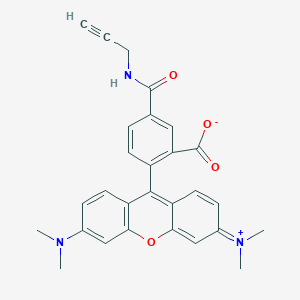

T-Boc-N-Amido-PEG3-propargyl is a PEG derivative containing a propargyl group and a t-Boc protected amine group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .

Synthesis Analysis

The propargyl group in t-Boc-N-Amido-PEG3-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG3-propargyl is C14H25NO5 . It has a molecular weight of 287.4 g/mol .Chemical Reactions Analysis

T-Boc-N-Amido-PEG3-propargyl can participate in copper catalyzed Click Chemistry reactions with biomolecules that contain azide . Under mild acidic conditions, the t-Boc group can be removed to yield the free amine .Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG3-propargyl has a molecular weight of 287.35 . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique

Click Chemistry

“t-Boc-N-Amido-PEG3-propargyl” enables the formation of a triazole linkage with azide-bearing compounds via copper-catalyzed Click Chemistry . This reaction is highly selective and efficient, making it a popular choice for the synthesis of complex molecules in both chemical biology and materials science.

Drug Delivery Systems

The hydrophilic PEG spacer in “t-Boc-N-Amido-PEG3-propargyl” increases solubility in aqueous media . This property is particularly useful in drug delivery systems, where it can improve the bioavailability of hydrophobic drugs.

Bioconjugation

The compound contains a t-Boc protected amine group, which can be deprotected under mild acidic conditions to yield a free amine . This free amine can then be used for bioconjugation, a process that involves attaching biological molecules to other substances to study their interactions.

Synthesis of Small Molecules

“t-Boc-N-Amido-PEG3-propargyl” can be used as a building block for the synthesis of small molecules . The propargyl group in the compound can undergo a variety of reactions, enabling the synthesis of a wide range of small molecules.

Conjugates of Small Molecules and Biomolecules

The compound can also be used to create conjugates of small molecules and biomolecules . These conjugates can be used in a variety of research applications, including the study of protein function and the development of new therapeutics.

Protein Degradation Research

“t-Boc-N-Amido-PEG3-propargyl” can be incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This application is particularly relevant in the field of drug discovery, where PROTACs are being explored as a new class of therapeutics.

Mécanisme D'action

Target of Action

t-Boc-N-Amido-PEG3-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can interact with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The compound forms a stable triazole linkage with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction is facilitated by the propargyl group present in the compound . Additionally, the t-Boc protected amine group in the compound can be deprotected under mild acidic conditions to yield a free amine .

Biochemical Pathways

Given its ability to form a stable triazole linkage with azide-bearing compounds, it can be inferred that it may influence pathways involving these compounds .

Pharmacokinetics

The compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability.

Result of Action

The primary result of the action of t-Boc-N-Amido-PEG3-propargyl is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can potentially alter the function of these targets, depending on their role in cellular processes.

Action Environment

The action of t-Boc-N-Amido-PEG3-propargyl can be influenced by environmental factors such as pH, as the deprotection of the t-Boc protected amine group occurs under mild acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Orientations Futures

T-Boc-N-Amido-PEG3-propargyl is a promising compound in the field of drug delivery due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . Its use as a PEG-based PROTAC linker in the synthesis of PROTACs also presents interesting possibilities for the development of targeted therapy drugs .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-7-17-9-11-19-12-10-18-8-6-15-13(16)20-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRULGOPBBCYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

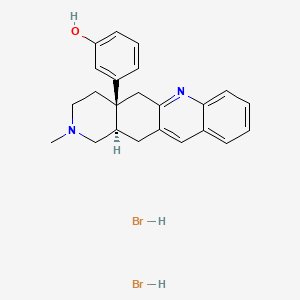

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)